N-(2,4-difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO3S/c1-24-14-5-2-12(3-6-14)11-25-17-8-9-26-18(17)19(23)22-16-7-4-13(20)10-15(16)21/h2-10H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPGCGVPNKCIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process must be carefully controlled to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2,4-Difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings.
Mechanism of Action
The mechanism by which N-(2,4-Difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Amide Nitrogen
- N-(4-Chlorophenyl)-3-[(4-Methoxybenzyl)oxy]thiophene-2-carboxamide (C19H16ClNO3S) Key Difference: Chlorine substituent at the 4-position of the phenyl ring. Impact: Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce dipole interactions but increase steric bulk. This may lower binding affinity to target proteins but enhance halogen bonding in hydrophobic pockets. Molecular Weight: 373.85 g/mol; lower lipophilicity (logP ~3.5) compared to the target compound .
- N-(2-Nitrophenyl)thiophene-2-carboxamide (C11H9N2O3S) Key Difference: Nitro group at the 2-position of the phenyl ring.
Thiophene Ring Substituent Variations
- N-(2,4-Difluorophenyl)-3-([3-(Trifluoromethyl)phenyl]methoxy)thiophene-2-carboxamide (C19H12F5NO2S) Key Difference: 3-(Trifluoromethyl)phenylmethoxy substituent. Impact: The trifluoromethyl group increases lipophilicity (logP ~4.2) and metabolic resistance due to its strong electron-withdrawing nature.
- N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (C18H13Cl2NO3S2) Key Difference: Sulfonyl group replaces methoxy. Impact: Sulfonyl groups enhance acidity (pKa ~9.5) and hydrogen-bond acceptor capacity, improving solubility in polar environments.
Heterocyclic Modifications
- N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide Key Difference: Thiazole ring replaces the phenyl group on the amide nitrogen. Compound 5f in this series demonstrated significant cytotoxicity (IC50 < 10 µM) in cancer cell lines, highlighting the role of heterocycles in modulating activity .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Key Research Findings
- Electronic Effects : Fluorine substituents on the phenyl ring (target compound) optimize electronic effects, enhancing dipole interactions without excessive steric hindrance .
- Solubility vs. Lipophilicity : Methoxy groups improve aqueous solubility compared to halogen or trifluoromethyl substituents, critical for oral bioavailability .
- Biological Relevance : Thiazole-containing derivatives (e.g., 5f) demonstrate that heterocyclic modifications can significantly enhance cytotoxicity, suggesting avenues for structural optimization .
Biological Activity
N-(2,4-difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C17H15F2N1O3S1
Molecular Weight: 357.37 g/mol
IUPAC Name: this compound
The compound features a thiophene ring, which is known for its diverse biological activities, and a carboxamide functional group that may enhance its interaction with biological targets.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing thiophene moieties have shown promising results against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 0.64 | PLK4 inhibition |
| Compound B | KMS-12 BM | 1.40 | Apoptosis induction |
| Compound C | SNU16 | 0.77 | FGFR1 inhibition |
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been explored. Studies have shown that this compound exhibits activity against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/ml) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 5 |
Case Studies
-
Case Study on Antitumor Efficacy:
A study conducted on a mouse model demonstrated that this compound significantly reduced tumor growth in xenograft models of colon cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor reduction. -
Case Study on Antimicrobial Activity:
In vitro assays against common pathogens showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential as an alternative treatment for resistant strains.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been identified as inhibitors of key enzymes involved in cancer progression.
- Membrane Disruption: The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
